molecular formula C10H11ClO2 B6254529 3-[4-(chloromethyl)phenyl]propanoic acid CAS No. 56703-33-4

3-[4-(chloromethyl)phenyl]propanoic acid

Cat. No.: B6254529
CAS No.: 56703-33-4
M. Wt: 198.6
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Description

3-[4-(Chloromethyl)phenyl]propanoic acid is a valuable chemical building block in organic and medicinal chemistry research. Its structure, featuring both a reactive chloromethyl group and a carboxylic acid functionality, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) . A primary research application of this compound and its structural analogs is in the design and synthesis of novel anti-inflammatory and analgesic agents. Compounds based on the phenylpropanoic acid scaffold are frequently investigated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation . The carboxylic acid group is a critical pharmacophore for interaction with the enzyme's active site, while the chloromethyl group provides a handle for further chemical modification, such as conjugation with heterocyclic systems to enhance biological activity and selectivity . Researchers also utilize this compound in the development of potential dual-acting therapeutic agents. For instance, derivatives of 2-(4-substitutedmethylphenyl)propionic acid have been explored for their combined COX inhibitory and antimicrobial properties, representing a promising strategy for managing infectious and inflammatory conditions with a single molecule . As a research tool, the chloromethyl substituent allows for efficient functionalization via nucleophilic substitution, enabling the attachment of various probes or the modulation of the compound's physicochemical properties. This product is intended for research purposes in a controlled laboratory environment and is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

56703-33-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.6

Purity

94

Origin of Product

United States

Preparation Methods

Synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

The hydroxymethyl precursor serves as a critical intermediate for chlorination. A common route involves the reduction of 4-formylphenylpropanoic acid using sodium borohydride (NaBH₄) in ethanol at 0–5°C. The aldehyde group is selectively reduced to a hydroxymethyl group, yielding 3-[4-(hydroxymethyl)phenyl]propanoic acid with minimal side reactions. Alternatively, hydrogenation of cinnamic acid derivatives over palladium catalysts provides access to this intermediate.

Chlorination Using Phosphorus Reagents

The hydroxymethyl group is converted to chloromethyl via treatment with triphenylphosphine (Ph₃P) in carbon tetrachloride (CCl₄) and dichloromethane (CH₂Cl₂) (4:1 ratio). This method, adapted from enantioselective synthesis protocols, achieves near-quantitative conversion under anhydrous conditions at room temperature. The reaction proceeds through a nucleophilic displacement mechanism, where Ph₃P facilitates chloride ion transfer.

Reaction Conditions:

  • Reagents: Ph₃P (1.2 eq), CCl₄/CH₂Cl₂ (4:1)

  • Temperature: 25°C

  • Duration: 12–16 hours

  • Yield: 85–92%

Nucleophilic Alkylation Using 4-(Chloromethyl)benzyl Halides

Preparation of 4-(Chloromethyl)benzyl Bromide

4-(Chloromethyl)benzyl bromide is synthesized by brominating 4-(chloromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN). The reaction is conducted in carbon tetrachloride at 80°C, achieving 70–75% yield.

Alkylation of Propanoic Acid Derivatives

The target compound is formed via nucleophilic substitution between 4-(chloromethyl)benzyl bromide and a propanoic acid salt. For example, potassium 3-phenylpropanoate reacts with the bromide in acetonitrile under reflux (80°C) with potassium carbonate (K₂CO₃) as a base. The reaction mixture is stirred for 15–20 hours, followed by acidification to pH 4.0 with HCl to precipitate the product.

Reaction Conditions:

  • Reagents: K₂CO₃ (2.2 eq), acetonitrile

  • Temperature: 80°C

  • Duration: 15–20 hours

  • Yield: 65–78%

Industrial-Scale Production Techniques

Continuous-Flow Chlorination

Industrial production employs continuous-flow reactors to enhance safety and efficiency. The hydroxymethyl precursor is dissolved in dichloromethane and mixed with CCl₄ and Ph₃P in a tubular reactor at 30°C. Automated pH control and in-line purification modules ensure consistent product quality, with throughput exceeding 100 kg/day.

Crystallization and Purification

Crude product is purified via fractional crystallization from ethanol-water mixtures (3:1 ratio). This step removes unreacted starting materials and phosphine oxides, yielding pharmaceutical-grade 3-[4-(chloromethyl)phenyl]propanoic acid with >99% purity.

Comparative Analysis of Methodologies

Method Reagents Yield (%) Scalability Cost Efficiency
Chlorination of -CH₂OHPh₃P, CCl₄/CH₂Cl₂85–92HighModerate
Nucleophilic AlkylationK₂CO₃, 4-(ClCH₂)benzyl Br65–78ModerateLow
Industrial Flow ProcessPh₃P, CCl₄90–95Very HighHigh

The chlorination route offers superior yields and scalability, making it preferable for large-scale production. However, nucleophilic alkylation remains viable for laboratories lacking specialized equipment.

Challenges and Optimization Strategies

Moisture Sensitivity

The chloromethyl group is highly reactive toward water, necessitating anhydrous conditions during synthesis. Silica gel-packed drying tubes and molecular sieves are employed to maintain inert atmospheres.

Byproduct Management

Phosphine oxide byproducts from Ph₃P reactions are removed via aqueous washes (10% HCl) and recrystallization . In industrial settings, adsorbent resins capture residual phosphines, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[4-(chloromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Scientific Research Applications

3-[4-(chloromethyl)phenyl]propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(chloromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.

    Pathways Involved: The compound can modulate signaling pathways involved in inflammation, pain, and cell proliferation.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The table below compares key structural analogs based on substituent type, molecular weight, and functional properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
3-[4-(Chloromethyl)phenyl]propanoic acid -CH₂Cl (para) C₁₀H₁₁ClO₂ 198.65 g/mol High reactivity for synthesis; potential pharmaceutical intermediate
3-(4-Chlorophenyl)propanoic acid -Cl (para) C₉H₉ClO₂ 184.62 g/mol Used in polymer synthesis; moderate acidity (pKa ~4.5)
3-[4-(Trifluoromethyl)phenyl]propanoic acid -CF₃ (para) C₁₀H₉F₃O₂ 218.17 g/mol Strong electron-withdrawing effect; crystallizes via O–H⋯O hydrogen bonds
3-(4-tert-Butylphenyl)propanoic acid -C(CH₃)₃ (para) C₁₃H₁₈O₂ 206.28 g/mol Bulky substituent reduces solubility in polar solvents
3-(4-Hydroxy-3-nitrophenyl)propanoic acid -OH, -NO₂ (meta/para) C₉H₉NO₅ 211.17 g/mol Nitro group enhances acidity (pKa ~3.8); used in dye synthesis
3-(3-Chloro-4-methoxyphenyl)propanoic acid -Cl, -OCH₃ (meta/para) C₁₀H₁₁ClO₃ 214.65 g/mol Methoxy group improves lipophilicity; antimicrobial applications

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase acidity and stabilize carboxylate anions, enhancing interactions in biological systems .
  • Bulky Groups (e.g., -C(CH₃)₃) : Reduce solubility in aqueous media but improve thermal stability .
  • Chloromethyl Group (-CH₂Cl) : Introduces a reactive site for nucleophilic substitution, enabling conjugation with amines or thiols in drug design .

Q & A

Q. Why do bioactivity studies show variability in IC₅₀ values across cell lines?

  • Analysis :
  • Normalize data to cell viability (MTT assay) and account for membrane permeability differences (logD pH 7.4).
  • Use standardized positive controls (e.g., cisplatin for cytotoxicity) .

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